4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride
Overview
Description
4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
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Biological Activity
4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride, also known by its CAS number 1306605-20-8, is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
The molecular formula of this compound is C12H16ClNO2, with a molecular weight of 241.71 g/mol. It typically has a purity of around 90%-95% and is utilized primarily in in-vitro studies .
Research indicates that compounds similar to 4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid derivatives may influence various biological pathways. For instance, benzoic acid derivatives have been shown to activate proteostasis network modules, particularly affecting the autophagy-lysosome pathway (ALP) and ubiquitin-proteasome pathway (UPP). This activation can be crucial in combating age-related declines in cellular function .
Enzymatic Activity
Studies have demonstrated that certain benzoic acid derivatives exhibit significant enzymatic activity. For example, compounds derived from Bjerkandera adusta showed enhanced activity on cathepsins B and L, which are essential for protein degradation pathways. The activation levels were measured in cell-based assays, indicating that these compounds could serve as potential modulators of proteostasis .
Case Studies and Research Findings
A notable study investigated the biological evaluation of benzoic acid derivatives in relation to their effects on proteostasis. The results indicated that specific derivatives could significantly enhance the activities of proteolytic enzymes involved in cellular maintenance and degradation processes .
Compound | Enzymatic Activity (Cathepsins B and L Activation %) | Source |
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Compound 1 | 467.3 ± 3.9% | Bjerkandera adusta |
Compound 3 | Significant induction | Bjerkandera adusta |
This compound | TBD (further research needed) | Current study |
Properties
IUPAC Name |
4-[[methyl(prop-2-enyl)amino]methyl]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-3-8-13(2)9-10-4-6-11(7-5-10)12(14)15;/h3-7H,1,8-9H2,2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGETVBJAUQHXSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)CC1=CC=C(C=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.